molecular formula C17H21NO2 B3924450 (2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide

(2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide

Cat. No.: B3924450
M. Wt: 271.35 g/mol
InChI Key: PGDMXBZVARMRRJ-WTKPLQERSA-N
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Description

(2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide: is a complex organic compound characterized by a bicyclic structure with a carboxamide functional group

Properties

IUPAC Name

(2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-13-8-6-7-12(11-13)18-17(19)16-14-9-4-2-3-5-10-15(14)16/h4,6-9,11,14-16H,2-3,5,10H2,1H3,(H,18,19)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDMXBZVARMRRJ-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C2C=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C2/C=C\CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by the introduction of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicine, (2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide may be explored for its potential as a drug candidate. Its unique structure could provide a basis for the development of new pharmaceuticals with specific therapeutic effects.

Industry: In industry, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

    Bromomethyl methyl ether: A compound used in organic synthesis.

Uniqueness: (2Z)-N-(3-methoxyphenyl)bicyclo[610]non-2-ene-9-carboxamide is unique due to its bicyclic structure and the presence of a carboxamide group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
Reactant of Route 2
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(2Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide

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